3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one
Description
3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanone groups
Properties
Molecular Formula |
C9H5Cl2F3O |
|---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5Cl2F3O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2 |
InChI Key |
FQGCJURBOICEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one include other dichlorophenyl and trifluoropropanone derivatives. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, 2,5-dichlorophenyl isothiocyanate and 5-(2,5-dichlorophenyl)-2-furoic acid are related compounds with distinct uses and properties.
Biological Activity
3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one, with the CAS number 1498561-08-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₅Cl₂F₃O
- Molecular Weight : 257.03 g/mol
- Structure : The compound features a trifluoropropanone moiety attached to a dichlorophenyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities. The specific biological effects of this compound are still being elucidated, but several key areas of activity have been identified:
1. Antimicrobial Activity
Studies have indicated that similar compounds in the trifluoromethyl ketone class exhibit antimicrobial properties. For instance:
- Mechanism : The presence of the trifluoromethyl group can enhance lipophilicity, allowing for better membrane penetration and disruption of microbial cell functions.
2. Cytotoxic Effects
Research has shown that certain trifluoromethyl ketones can exhibit cytotoxic effects on various cancer cell lines:
- Case Study : A study highlighted that similar compounds demonstrated inhibitory effects on cancer cell proliferation in vitro. The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
3. Neuroprotective Properties
There is emerging evidence that some trifluoromethyl ketones may possess neuroprotective properties:
- Research Findings : In neuroprotective assays, compounds with similar structures have been shown to reduce apoptosis in cerebellar granule neurons under low potassium conditions . This suggests a potential role in neurodegenerative disease models.
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of this compound and related compounds:
The mechanisms through which this compound exerts its biological effects may involve:
- Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances interaction with cellular membranes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways related to proliferation and survival.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
